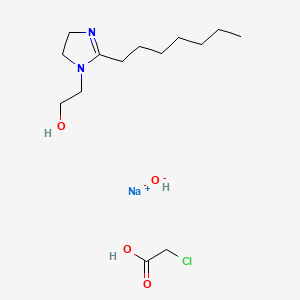
Sodium; 2-chloroacetic acid; 2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol; hydroxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, chloro-, reaction products with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide is a chemical compound with the molecular formula C14H28ClN2NaO4. This compound is known for its surfactant properties, making it useful in various industrial applications, particularly in detergents and cleaning agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of this compound involves the reaction of 2-chloroacetic acid with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide. The reaction typically occurs in an appropriate solvent at room temperature and continues until completion. The product is then isolated through filtration, crystallization, and drying .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The process involves continuous monitoring and control of temperature, pH, and reaction time to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
This compound primarily undergoes substitution reactions due to the presence of the chloro group. It can also participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.
Oxidation Reactions: Can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction Reactions: Often involve reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various imidazole derivatives, while oxidation and reduction reactions can lead to different functionalized compounds.
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a surfactant in the synthesis of various organic compounds.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for potential use in drug delivery systems.
Mécanisme D'action
The mechanism of action of this compound is primarily based on its surfactant properties. It reduces the surface tension of liquids, allowing them to spread and penetrate more effectively. This property is particularly useful in cleaning applications, where it helps to remove dirt and grease from surfaces.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Acetic acid, chloro-, reaction products with 2-heptadecyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide .
- Acetic acid, chloro-, sodium salt, reaction products with 4,5-dihydro-1H-imidazole-1-ethanol .
Uniqueness
Compared to similar compounds, acetic acid, chloro-, reaction products with 2-heptyl-4,5-dihydro-1H-imidazole-1-ethanol and sodium hydroxide is unique due to its specific molecular structure, which imparts distinct surfactant properties. This makes it particularly effective in applications requiring enhanced spreading and penetration.
Propriétés
Numéro CAS |
68608-64-0 |
|---|---|
Formule moléculaire |
C12H24N2O.C2H3ClO2.HNaO C14H28ClN2NaO4 |
Poids moléculaire |
346.82 g/mol |
Nom IUPAC |
sodium;2-chloroacetic acid;2-(2-heptyl-4,5-dihydroimidazol-1-yl)ethanol;hydroxide |
InChI |
InChI=1S/C12H24N2O.C2H3ClO2.Na.H2O/c1-2-3-4-5-6-7-12-13-8-9-14(12)10-11-15;3-1-2(4)5;;/h15H,2-11H2,1H3;1H2,(H,4,5);;1H2/q;;+1;/p-1 |
Clé InChI |
QVYIAHOSBDIXIQ-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCC1=NCCN1CCO.C(C(=O)O)Cl.[OH-].[Na+] |
Description physique |
Liquid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















